REACTION_CXSMILES
|
[CH3:1][C:2]1([N+:13]([O-])=O)[CH2:5][N:4]([CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:3]1.C(O)(=O)C.ClCCl>C(OCC)(=O)C.[Fe]>[NH2:13][C:2]1([CH3:1])[CH2:5][N:4]([CH2:6][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:3]1
|
Name
|
3-methyl-3-nitro-N-benzylazetidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CN(C1)CC1=CC=CC=C1)[N+](=O)[O-]
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CN(C1)CC1=CC=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
370 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
370 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture vigorously stirred at ambient temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
is filtered through Hyflo
|
Type
|
WASH
|
Details
|
the residue washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The filtrate is transferred to a separating funnel
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
ADDITION
|
Details
|
The aqueous layer is treated with 30% NaOH solution with ice cooling
|
Type
|
CUSTOM
|
Details
|
to give a pH of ca. 11
|
Type
|
FILTRATION
|
Details
|
This mixture is filtered through Hyfol
|
Type
|
CUSTOM
|
Details
|
the filtrate transferred to a separating funnel
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude oily product (2.30 g, 69%) is used in the next step without further purification
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
NC1(CN(C1)CC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |